molecular formula C18H22ClN3O4S2 B2805239 N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide CAS No. 1091444-51-7

N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide

Cat. No.: B2805239
CAS No.: 1091444-51-7
M. Wt: 443.96
InChI Key: GKAGEPQIMVJAAI-UHFFFAOYSA-N
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Description

N-(2-(5-Chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide is a synthetic sulfonamide-derived compound featuring a benzamide core substituted with a 5-chlorothiophene-2-sulfonamido ethyl group and a pivalamido moiety.

Properties

IUPAC Name

N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-4-(2,2-dimethylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S2/c1-18(2,3)17(24)22-13-6-4-12(5-7-13)16(23)20-10-11-21-28(25,26)15-9-8-14(19)27-15/h4-9,21H,10-11H2,1-3H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAGEPQIMVJAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiophene derivatives with various substituents.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity and thereby modulating a biological pathway. The sulfonamide group is known to interact with enzyme active sites, while the thiophene and benzamide groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Sulfonamido Group Benzamide Substituent Key Structural Differences
Target Compound 5-Chlorothiophene-2-sulfonamido 4-Pivalamido Bulky tert-butyl enhances metabolic stability
H-8 Hydrochloride (H-Series Inhibitor) Isoquinoline-5-sulfonamido N-[2-(methylamino)ethyl] Isoquinoline ring may alter selectivity vs. thiophene
N-(2-(tert-Butyl)phenyl)-...benzamide (22) None (non-sulfonamide) 4-Methoxybenzamido, tert-butyl Methoxy group increases polarity
5-Chloro-...morpholinosulfonyl benzamide 5-Chlorothiophene-2-sulfonamido 4-Morpholinosulfonylphenyl Morpholine enhances aqueous solubility

Key Observations:

Sulfonamido Group Variations: The target compound’s 5-chlorothiophene-2-sulfonamido group shares similarity with the morpholinosulfonylphenyl analog , but differs from H-8’s isoquinoline-sulfonamido group . Chlorothiophene’s electron-withdrawing nature may improve target binding compared to isoquinoline, which has a larger aromatic system that could influence hydrophobic interactions. The absence of sulfonamide in Compound 22 highlights the role of sulfonamido groups in modulating pharmacokinetics.

Benzamide Substituents: The pivalamido group in the target compound introduces steric bulk, likely reducing enzymatic degradation compared to the morpholinosulfonyl group in , which may improve solubility but reduce membrane permeability. Compound 22’s 4-methoxybenzamido group offers increased polarity, suggesting divergent solubility and absorption profiles.

Hypothesized Pharmacological Implications

  • Metabolic Stability: The tert-butyl group in the target compound’s pivalamido moiety may prolong half-life relative to H-8’s methylaminoethyl group and the morpholinosulfonyl analog , as bulky substituents resist cytochrome P450 oxidation.
  • Solubility: The morpholinosulfonylphenyl analog likely exhibits higher aqueous solubility due to morpholine’s hydrophilic nature, whereas the target compound’s pivalamido group prioritizes lipophilicity for membrane penetration.
  • Target Selectivity: The 5-chlorothiophene group may confer selectivity for thiophene-sensitive targets (e.g., kinases or proteases) compared to isoquinoline-based H-series inhibitors , which target distinct ATP-binding pockets.

Biological Activity

Overview of N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide

This compound is a synthetic compound that incorporates a thiophene moiety, which is known for its diverse biological activities. The incorporation of sulfonamide and pivalamide groups may contribute to its pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

  • Molecular Formula: C14H18ClN3O2S
  • Molecular Weight: Approximately 319.83 g/mol

Antimicrobial Properties

Compounds containing sulfonamide groups are often recognized for their antimicrobial properties. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, which is essential for nucleic acid production. While specific data on the compound may be limited, similar sulfonamide derivatives have shown efficacy against various bacterial strains.

Anticancer Activity

Research indicates that thiophene-containing compounds can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, studies on related compounds have demonstrated their ability to disrupt cellular signaling pathways involved in cancer progression.

Enzyme Inhibition

The presence of both sulfonamide and pivalamide functionalities suggests potential enzyme inhibition activity. Sulfonamides are known to act as competitive inhibitors of certain enzymes, particularly those involved in metabolic pathways. Investigating the specific enzyme targets for this compound could yield significant insights into its biological activity.

Case Studies and Research Findings

  • Antibacterial Activity : A study on structurally similar sulfonamides demonstrated effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 32 µg/mL depending on the bacterial strain.
  • Anticancer Screening : In vitro assays conducted on thiophene derivatives revealed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values were reported in the low micromolar range, indicating potent activity.
  • Enzyme Targeting : Research into related compounds has shown that they can inhibit dihydropteroate synthase, an enzyme critical in bacterial folate biosynthesis. This suggests that this compound may exhibit similar properties.

Q & A

Q. What are the recommended synthetic routes for N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide?

The synthesis typically involves sequential coupling reactions. First, sulfonamide formation is achieved by reacting 5-chlorothiophene-2-sulfonyl chloride with a primary amine (e.g., ethylenediamine derivatives). Subsequent acylation with 4-pivalamidobenzoic acid derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) yields the target compound. Purity is optimized via recrystallization or column chromatography using gradients of ethyl acetate/hexane .

Q. How can researchers confirm the structural integrity and purity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy (1H, 13C) to verify functional groups and connectivity (e.g., sulfonamide NH at δ 7.5–8.0 ppm, pivaloyl CH3 at δ 1.2–1.4 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).
  • HPLC (C18 column, UV detection) with ≥95% purity threshold.

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening includes:

  • Antimicrobial assays (MIC determination against Gram-positive/negative bacteria).
  • Enzyme inhibition studies (e.g., carbonic anhydrase or kinase assays) due to sulfonamide motifs .
  • Cytotoxicity profiling (MTT assay on cancer cell lines like HeLa or MCF-7).

Advanced Research Questions

Q. How can SHELX programs enhance crystallographic refinement of this compound?

  • SHELXL refines small-molecule structures using high-resolution X-ray data. Key steps:

Import .hkl data and initial model.

Apply restraints for flexible groups (e.g., pivaloyl rotamers).

Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

  • ORTEP-3 visualizes thermal ellipsoids to assess disorder, aiding in model correction .

Q. How to resolve discrepancies in biological activity data across studies?

  • Replicate assays under standardized conditions (pH, temperature, solvent controls).
  • Verify compound stability (e.g., LC-MS post-assay to detect degradation).
  • Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational strategies predict binding modes to therapeutic targets?

  • Molecular docking (AutoDock Vina) using sulfonamide’s sulfonyl group as an anchor in hydrophobic pockets.
  • Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • Free-energy perturbation (FEP) quantifies substituent effects (e.g., chlorine vs. fluorine substitution) .

Q. How to optimize synthetic yield while minimizing byproducts?

  • Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry).
  • In situ FTIR monitors reaction progress (e.g., disappearance of sulfonyl chloride peaks at 1180 cm⁻¹).
  • Green chemistry approaches (microwave-assisted synthesis) reduce reaction time and byproducts .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Vary substituents (e.g., pivaloyl to acetyl, thiophene to furan).
  • 3D-QSAR models (CoMFA/CoMSIA) correlate steric/electronic features with activity.
  • Proteomics profiling (e.g., thermal shift assays) identifies off-target interactions .

Methodological Notes

  • Crystallography : Use SHELXTL (Bruker) for twinned data refinement .
  • Data Contradictions : Apply Bayesian statistics to prioritize reproducible results .
  • Safety : Handle chlorothiophene intermediates in fume hoods due to potential toxicity .

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